molecular formula C8H8N4O2 B6300733 Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate CAS No. 2106690-78-0

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate

Cat. No. B6300733
CAS RN: 2106690-78-0
M. Wt: 192.17 g/mol
InChI Key: LWPMAUPOEAFAHY-UHFFFAOYSA-N
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Description

Ethyl 1H-Pyrazolo[3,4-d]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 2106690-78-0. It has a molecular weight of 192.18 and its IUPAC name is ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate . The compound is typically a white to brown solid .


Molecular Structure Analysis

The InChI code for Ethyl 1H-Pyrazolo[3,4-d]pyrimidine-6-carboxylate is 1S/C8H8N4O2/c1-2-14-8(13)7-9-3-5-4-10-12-6(5)11-7/h3-4H,2H2,1H3,(H,9,10,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 1H-Pyrazolo[3,4-d]pyrimidine-6-carboxylate is a white to brown solid . It has a molecular weight of 192.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

Scientific Research Applications

Inhibition of Phosphodiesterase-5 (PDE5)

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate demonstrates inhibitory effects on PDE5, an enzyme involved in regulating cyclic guanosine monophosphate (cGMP) levels. PDE5 inhibitors are widely used for treating erectile dysfunction and pulmonary arterial hypertension .

Modulation of Adenosine Receptors

This compound also interacts with human adenosine receptors. Adenosine receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses. Understanding its modulation potential could lead to novel therapeutic strategies .

Antibacterial Activity Against Gram-Positive Bacteria

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate exhibits growth inhibition effects specifically against Gram-positive bacteria. Investigating its mechanism of action and potential clinical applications could contribute to the development of new antibacterial agents .

Memory Modulation

Research suggests that this compound may impact memory processes. Further studies are needed to elucidate its precise mechanisms and potential applications in cognitive disorders or memory-related conditions .

Cancer Therapy

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as desirable for drug discovery, particularly in cancer therapy. Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate derivatives have been evaluated for their anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

Other Potential Applications

While the above areas highlight key research directions, additional investigations have explored the compound’s effects on various biological targets, such as kinases, receptors, and enzymes. These studies may uncover novel applications in diverse fields .

Safety and Hazards

The safety information for Ethyl 1H-Pyrazolo[3,4-d]pyrimidine-6-carboxylate includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-8(13)7-9-3-5-4-10-12-6(5)11-7/h3-4H,2H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPMAUPOEAFAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=NNC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate

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